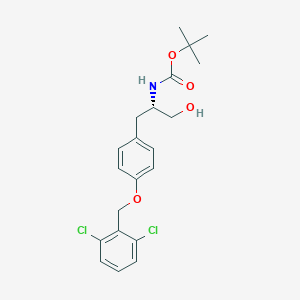

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Descripción general

Descripción

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a chemical compound with the molecular formula C21H25Cl2NO4 and a molecular weight of 426.33. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tyrosinol moiety, and a 2,6-dichlorobenzyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like di-tert-butyl dicarbonate for Boc protection and 2,6-dichlorobenzyl chloride for the benzylation step .

Industrial Production Methods

While specific industrial production methods for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tyrosinol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Substitution: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of free amines.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Industry: Used in the production of specialized biochemical reagents.

Mecanismo De Acción

The mechanism of action of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The 2,6-dichlorobenzyl group can be used to introduce specific functional groups or to study the effects of chlorinated aromatic compounds on biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-Tyrosine: Lacks the 2,6-dichlorobenzyl group, making it less hydrophobic.

Boc-L-Phenylalaninol: Similar structure but lacks the hydroxyl group on the aromatic ring.

Boc-L-Serinol: Contains a serine moiety instead of tyrosinol.

Uniqueness

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is unique due to the presence of both the Boc protecting group and the 2,6-dichlorobenzyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and in studies involving chlorinated aromatic compounds .

Actividad Biológica

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a derivative of L-tyrosine that has garnered attention for its potential biological activities. This compound, characterized by the presence of 2,6-dichlorobenzyl and a tert-butoxycarbonyl (Boc) protecting group, exhibits properties that may be beneficial in various biomedical applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.32 g/mol

- Melting Point : 128-130 °C

- Density : 1.305 g/cm³

These properties suggest that Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a stable compound suitable for biological applications.

Antioxidant Properties

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) exhibits significant antioxidant activity , which is primarily attributed to the presence of the phenolic hydroxyl group found in tyrosine derivatives. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Recent studies have indicated that Boc-L-Tyrosinol(2,6-di-Cl-Bzl) may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- DNA Topoisomerase Inhibition : Research has demonstrated that compounds similar to Boc-L-Tyrosinol can inhibit DNA topoisomerases, which are essential for DNA replication and transcription. Inhibiting these enzymes can lead to apoptosis in cancer cells, making this compound a potential candidate for anticancer therapy .

Case Studies

- Anticancer Activity : A study published in Bioorganic and Medicinal Chemistry Letters explored the anticancer properties of various tyrosine derivatives, including Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis through the inhibition of topoisomerases .

- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of Boc-L-Tyrosinol derivatives. The results suggested that these compounds could mitigate neuronal damage caused by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Synthesis

The synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves several steps:

- Starting Material : L-Tyrosine is used as the base amino acid.

- Protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group.

- Introduction of 2,6-Dichlorobenzyl Group : This is achieved through a coupling reaction involving appropriate reagents under controlled conditions.

The overall yield of this synthesis process can reach up to 90%, making it efficient for laboratory and industrial applications .

Research Findings

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169393-62-8 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.